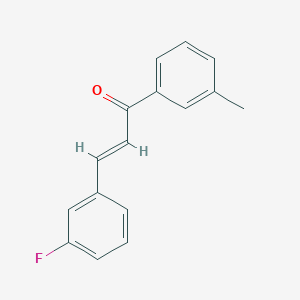
1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene
概要
説明
1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C20H34O4 and a molecular weight of 338.48 g/mol . This compound is known for its application as a redox shuttle in lithium-ion batteries, where it helps prevent overcharging and enhances the safety and stability of the batteries .
作用機序
Target of Action
The primary target of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, also known as DBBB or Redox Shuttle ANL-RS2, is lithium-ion batteries (LIBs) . The compound acts as a redox shuttle additive, which is employed to prevent overcharging of these batteries .
Mode of Action
DBBB interacts with its target, the LIBs, by acting as a redox shuttle . This means it undergoes reduction and oxidation reactions to transfer electrons. When the battery is overcharged, DBBB gets oxidized and forms a radical cation, which then diffuses to the negative electrode and gets reduced. This process helps to prevent overcharging of the battery .
Biochemical Pathways
The key biochemical pathway involved in the action of DBBB is the redox reaction . This reaction involves the transfer of electrons from one molecule (DBBB in this case) to another (the battery’s electrode). The redox reaction of DBBB helps maintain the stability of LIBs by preventing overcharging .
Pharmacokinetics
diffusion across the battery’s electrolyte can be considered analogous to distribution in pharmacokinetics. The speed and efficiency of this diffusion process can impact the compound’s effectiveness in preventing overcharge .
Result of Action
The result of DBBB’s action is the increased safety and stability of lithium-ion batteries . By acting as a redox shuttle, DBBB prevents overcharging of the battery, which could otherwise lead to thermal runaway and catastrophic failure .
Action Environment
The action of DBBB can be influenced by various environmental factors. For instance, the temperature of the battery’s environment can affect the redox reactions involving DBBB . Additionally, the concentration of DBBB in the battery’s electrolyte can also impact its effectiveness as a redox shuttle .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dimethoxybenzene with tert-butyl bromide in the presence of a base . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to achieve the desired product quality and quantity.
化学反応の分析
Types of Reactions
1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions may produce alcohols or other reduced forms.
科学的研究の応用
1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene has several scientific research applications, including:
Biology: The compound’s redox properties make it useful in studying redox reactions and mechanisms in biological systems.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the field of redox biology and oxidative stress.
Industry: It is employed in the manufacturing of advanced battery technologies and other electronic devices.
類似化合物との比較
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: This compound has a similar structure but lacks the methoxyethoxy groups, which may affect its solubility and redox properties.
2,5-Di-tert-butyl-1,4-benzoquinone: This compound is an oxidized form and has different redox properties compared to 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene.
Uniqueness
This compound is unique due to its specific molecular structure, which provides enhanced solubility in carbonate-based electrolytes and a reversible redox potential at 3.9 V . These properties make it particularly suitable for use as a redox shuttle in lithium-ion batteries, offering improved safety and stability compared to other similar compounds.
特性
IUPAC Name |
1,4-ditert-butyl-2,5-bis(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-19(2,3)15-13-18(24-12-10-22-8)16(20(4,5)6)14-17(15)23-11-9-21-7/h13-14H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGAYPHFADZNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OCCOC)C(C)(C)C)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B6323543.png)



![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/structure/B6323561.png)



